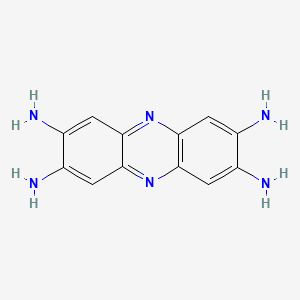

Phenazine-2,3,7,8-tetraamine

Description

Foundational Significance of Phenazine (B1670421) Scaffolds in Modern Chemistry

The phenazine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in various fields of chemical science. nih.gov More than 180 phenazine compounds have been discovered in nature, produced by microorganisms like Pseudomonas, Streptomyces, and Burkholderia species. guidechem.commdpi.com Over 6,000 synthetic analogues have also been created, highlighting the scaffold's versatility. guidechem.comacs.org

The significance of phenazines stems from their diverse and potent biological activities. guidechem.com Naturally occurring phenazines often function as antibiotics in microbial competition. rroij.com This has inspired the development of synthetic derivatives with a wide array of therapeutically relevant properties, including antibacterial, antifungal, anticancer, antimalarial, and antiparasitic activities. guidechem.commdpi.comrroij.com The development of phenazine derivatives as inhibitors for disease-related enzymes has further solidified their place in medicinal chemistry. nih.gov

Beyond medicine, the unique electronic properties of the phenazine core make it valuable in materials science. guidechem.com The heteroaromatic, conjugated structure is a building block for a variety of organic materials. nih.gov Phenazine-based compounds are utilized as electroactive materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. guidechem.com Their fluorescent properties also allow them to be used as tracers and dyes for biological imaging. guidechem.com

Academic Rationale for Investigating Phenazine-2,3,7,8-tetraamine

The specific academic interest in this compound lies in its function as a highly versatile organic monomer. Its structure, featuring four amine groups positioned symmetrically on the phenazine core, makes it an ideal building block for creating large, well-defined polymeric structures, particularly Covalent Organic Frameworks (COFs). diva-portal.orgdiva-portal.org

COFs are crystalline porous materials constructed from organic molecules linked by strong covalent bonds. diva-portal.org The investigation into this compound is driven by the need for new materials for sustainable energy storage, moving beyond metal-based compounds. diva-portal.org The rationale is that polymers and frameworks built with this monomer can inherit the desirable properties of the phenazine core, such as electrical conductivity and redox activity. diva-portal.org Studies have shown that phenazine-containing polymers can be electrically conductive. diva-portal.org The tetraamine (B13775644) derivative is of particular interest to see if it can impart similar or enhanced properties to the resulting materials. diva-portal.org

The four amine groups allow this compound to react with other monomers, such as those containing ketone groups, to form stable, extended, and porous two-dimensional networks. diva-portal.orgacs.org These reactions, such as condensation with diones, create new aromatic rings within the framework, which significantly enhances the stability of the resulting material compared to simpler linkages. rsc.org This controlled synthesis allows researchers to design materials with tailored electronic and structural properties for specific applications. acs.org

Research Trajectories and Scope within Contemporary Chemical Science

Contemporary research on this compound is primarily focused on its use in the synthesis of advanced functional materials, with several key trajectories:

Energy Storage: A major research direction is the development of organic-based batteries. COFs synthesized from this compound are being investigated as electrode materials. diva-portal.org The phenazine units act as redox-active sites, allowing for the reversible uptake and release of electrons and ions (like Li+ or Zn2+), which is the fundamental process of charging and discharging a battery. acs.orgresearchgate.net The porous nature of these COFs is advantageous for electrolyte access and ion transport, potentially leading to high reversible capacities and stable cycling performance. researchgate.net

Photocatalysis: Materials derived from this compound are being explored as photocatalysts. The extended π-conjugated systems in the resulting COFs can absorb visible light, generating electron-hole pairs that can drive chemical reactions. acs.org For example, a COF created by condensing this compound with hexaketocyclohexanone has shown excellent activity and stability in photocatalytic organic synthesis, facilitated by the ordered, porous framework that promotes charge separation and migration. acs.org

Gas Adsorption and Separation: The inherent porosity of polymers and COFs made from this tetraamine monomer makes them candidates for gas storage and separation applications. A ladder polymer synthesized using a diaminophenazine derivative demonstrated high selectivity for adsorbing CO2 over N2, a property attributed to the basic nitrogen atoms within the phenazine rings. nih.gov This suggests that frameworks incorporating this compound could be designed for applications like carbon capture.

The overarching scope is the creation of crystalline, stable, and functional materials where the properties can be precisely tuned by the choice of building blocks. rsc.org this compound is a key component in this modular approach to advanced materials design.

Data Tables

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride(2:3) |

| IUPAC Name | phenazine-2,3,7,8-diamine | bis(phenazine-2,3,7,8-tetramine) trihydrochloride |

| Molecular Formula | C12H12N6 | C24H27Cl3N12 |

| Molecular Weight | 240.27 g/mol | 589.9 g/mol |

| CAS Number | Not explicitly found for the base | 260354-29-8 |

| Parent Compound CID | 21709595 | 21709595 |

| Physical Form | --- | Solid |

Data sourced from PubChem and commercial supplier information. fluorochem.co.uknih.govsigmaaldrich.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H12N6 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

phenazine-2,3,7,8-tetramine |

InChI |

InChI=1S/C12H12N6/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2 |

InChI Key |

RHMUOJFWSURTRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1N=C3C=C(C(=CC3=N2)N)N)N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Studies

While specific ¹H NMR spectral data for Phenazine-2,3,7,8-tetraamine is not extensively detailed in publicly available literature, the expected spectrum can be inferred from its symmetrical structure and the known chemical shifts of related aromatic amines.

The molecule possesses a high degree of symmetry. There are only two chemically distinct types of aromatic protons: those at the 1, 4, 6, and 9 positions and those at the 5 and 10 positions (which are nitrogens). However, the protons of interest are on the benzene (B151609) rings and the amine groups. Due to the plane of symmetry, the protons at positions 1 and 4 are equivalent, as are the protons at positions 6 and 9. Furthermore, the four amine groups at positions 2, 3, 7, and 8 are in chemically similar environments.

The expected ¹H NMR spectrum would feature:

Aromatic Protons: A singlet or a narrow multiplet in the aromatic region (typically δ 6.0-8.0 ppm). The strong electron-donating effect of the four amino groups would shift these proton signals significantly upfield compared to the unsubstituted phenazine (B1670421) core, where signals appear between δ 8.1 and 8.3 ppm.

Amine Protons (-NH₂): A broad singlet corresponding to the eight protons of the four primary amine groups. The chemical shift of these protons is highly variable (typically δ 3.0-5.0 ppm) and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org The signal may disappear upon the addition of D₂O, which is a common method to confirm the presence of labile -NH protons. libretexts.org

Carbon-13 (¹³C) NMR Investigations

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is sparse. However, based on the molecular structure and data from analogous compounds, the key features can be predicted. The symmetry of the molecule would simplify the spectrum, resulting in fewer signals than the total number of carbon atoms.

The predicted ¹³C NMR spectrum would show distinct signals for:

Amine-Substituted Carbons (C-2, C-3, C-7, C-8): These carbons would be heavily shielded by the electron-donating amino groups, causing a significant upfield shift.

Aromatic Carbons (C-1, C-4, C-6, C-9): These carbons would also experience an upfield shift, though to a lesser extent than the carbons directly bonded to nitrogen.

Bridgehead Carbons (C-4a, C-5a, C-9a, C-10a): These quaternary carbons would have distinct chemical shifts, typically in the range of δ 130-145 ppm, influenced by the adjacent nitrogen atoms of the phenazine ring system.

For the parent phenazine molecule, carbon signals appear around δ 129-130 ppm for C-H carbons and δ 143-144 ppm for the carbons bonded to nitrogen. chemicalbook.com The introduction of four amino groups is expected to significantly alter these values.

Deuterium (B1214612) Solid-State NMR (²H SSNMR) for Ion Intercalation Mechanisms

Specific studies employing ²H SSNMR on this compound for investigating ion intercalation mechanisms have not been reported. However, the principles of the technique suggest it would be a powerful tool for this purpose. Phenazine-based materials are studied as electrodes for batteries where ion intercalation is a key process. researchgate.net

²H SSNMR can probe local dynamics and structure in solid materials. A potential experimental approach would involve the deuteration of the amine groups (-ND₂) of this compound. The interaction of intercalated ions (e.g., H⁺, Li⁺, Na⁺) with these deuterated sites would alter the local electric field gradient. This change can be monitored by observing the deuterium quadrupolar coupling constant. By analyzing changes in the ²H NMR lineshape and relaxation times as a function of ion concentration or temperature, one could gain insights into:

The specific binding sites of the intercalated ions.

The dynamics of ion exchange at the amine groups.

Structural changes in the solid phenazine matrix induced by ion intercalation.

This technique has been effectively used to study ion and molecular transport in various solid electrolytes and to probe the structure of molecules within lipid bilayers, demonstrating its utility for elucidating complex interaction mechanisms at the molecular level. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is instrumental in identifying the functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by the vibrational modes of the primary amine groups and the aromatic phenazine core. Based on data from the closely related 2,3-diaminophenazine and other primary aromatic amines, the characteristic absorption bands can be assigned. researchgate.netresearchgate.net

Key expected vibrational modes include:

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. libretexts.org For a phenazine-like compound with amine groups, a strong absorption around 3325 cm⁻¹ has been observed. researchgate.net

N-H Scissoring (Bending): A strong, sharp band is expected between 1590 and 1650 cm⁻¹ due to the in-plane bending of the N-H bonds.

C=N and C=C Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the phenazine ring system are expected to appear in the 1450-1620 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond typically produces a strong band in the 1250-1340 cm⁻¹ range. libretexts.org Absorptions around 1332 cm⁻¹ have been attributed to C-N amine stretching in similar compounds. researchgate.net

C-H Aromatic Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are expected in the fingerprint region, typically below 900 cm⁻¹.

The following table summarizes the probable FT-IR absorption bands for this compound.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are dictated by its extended π-conjugated system, which is significantly modulated by the four powerful electron-donating amino groups.

The UV-Visible absorption spectrum is expected to show characteristic bands corresponding to π → π* and n → π* electronic transitions. arkat-usa.org The unsubstituted phenazine core has a π → π* transition at approximately 362 nm. arkat-usa.org The introduction of amino groups is known to cause a bathochromic (red) shift in the absorption maxima. For example, 2,3-diaminophenazine shows a characteristic absorption peak at 426 nm, which is attributed to an n → π* electronic transition. researchgate.net Given the presence of four amino groups in this compound, a further red-shift into the visible region is anticipated due to the enhanced intramolecular charge transfer (ICT) character from the electron-rich amino substituents to the electron-accepting phenazine core. arkat-usa.org

While phenazine itself is non-fluorescent, the introduction of amino groups can induce strong fluorescence. arkat-usa.org This is demonstrated by the structurally analogous compound, 2,3,7,8-tetraguanidino-substituted phenazine, which exhibits intense fluorescence. scispace.com The emission wavelength of this related compound is highly sensitive to the polarity of the solvent, ranging from green-yellow (515 nm in Et₂O) to red (640 nm in water). scispace.com This solvatochromism is indicative of a more polar excited state, a characteristic feature of molecules with significant ICT character. Therefore, this compound is also expected to be a fluorescent compound with emission in the visible spectrum, likely showing positive solvatochromism.

Table of Compounds

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of phenazine derivatives are characterized by distinct bands in the UV-visible spectrum. The planar, aromatic π-system of the phenazine core gives rise to specific optical properties, with absorption spectra typically found in the 400-700 nm range. arkat-usa.org For instance, the related compound 2,3-diaminophenazine exhibits two primary absorption peaks in methanol: one at 258 nm, attributed to a π → π* electronic transition of the benzene rings, and another at 426 nm, corresponding to an n → π* electronic transition. mdpi.com

Derivatives of this compound show how substitutions on the core structure influence the absorption spectra. Tetraphenylethylene-phenazine derivatives, for example, display maximum absorption wavelengths (λmax) at 391 nm, 448 nm, 425 nm, and 470 nm, depending on the specific structure. nih.gov Furthermore, the coordination of metal ions to phenazine derivatives can lead to significant spectral shifts; coordination with a strong zinc Lewis acid, for instance, causes red-shifts in the lowest-energy transition in the absorption spectra. researchgate.netrsc.org

Fluorescence Spectroscopy and Quantum Yield Determination

Derivatives of this compound are noted for their intense fluorescence properties. The 2,3,7,8-tetraguanidino-substituted phenazine, a direct derivative, is particularly notable for its strong fluorescence emission. researchgate.netrsc.org The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the surrounding environment.

For 2,3,7,8-tetraalkoxy-substituted phenazines, quantum yields can be as high as 0.57 when measured in chloroform (B151607) (CHCl3). nih.gov The tetraguanidino-substituted derivative also exhibits a high quantum yield, recorded at 0.39 in diethyl ether (Et2O). researchgate.netrsc.org The presence of metal ions can modulate this property; coordination with Zn(II) results in a strong fluorescence signal with a quantum yield of 0.36 in acetonitrile (B52724) (CH3CN), whereas coordination with Cu(I) almost completely quenches the luminescence. researchgate.netrsc.org

Table 1: Fluorescence Quantum Yields of Phenazine Derivatives in Various Solvents

| Compound | Solvent | Quantum Yield (Φ) | Reference(s) |

|---|---|---|---|

| 2,3,7,8-tetraguanidino-substituted phenazine | Diethyl Ether | 0.39 | researchgate.net, rsc.org |

| 2,3,7,8-tetraguanidino-substituted phenazine [Zn(II) complex] | Acetonitrile | 0.36 | researchgate.net, rsc.org |

| 2,3,7,8-tetraalkoxy-substituted phenazine (1b) | Chloroform | 0.57 | nih.gov |

| 2,3,7,8-tetraalkoxy-substituted phenazine (1a) | Chloroform | 0.48 | nih.gov |

| 2,3,7,8-tetraalkoxy-substituted phenazine (1a) | Acetonitrile | 0.28 | nih.gov |

Fluorescence Lifetime Analysis

Fluorescence lifetime, the average time a molecule remains in its excited state before emitting a photon, is another critical parameter. For derivatives of this compound, this property is sensitive to molecular interactions. Studies on a tetraguanidino-functionalized phenazine derivative revealed that coordination to metal ions leads to a massive decrease in the luminescence lifetime. researchgate.netrsc.org Conversely, when certain phenazine derivatives interact with biological macromolecules like polynucleotides, an increase in the fluorescence emission and lifetime is observed upon incorporation into specific sequences such as AT and AU. nih.gov

Solvent-Dependent Spectroscopic Behavior and Aggregation Phenomena

The spectroscopic properties of phenazine derivatives often exhibit strong dependence on the solvent environment, a phenomenon known as solvatochromism. The fluorescence signal of 2,3,7,8-tetraguanidino-substituted phenazine is strongly solvent-dependent, with its emission wavelength shifting from 515 nm in diethyl ether to 640 nm in water. researchgate.netrsc.org Similarly, for 2,3,7,8-tetraalkoxy-phenazines, both absorption and emission maxima experience a bathochromic (red) shift when the solvent is changed from acetonitrile to the less polar chloroform. nih.gov

Aggregation can also significantly alter the photophysical properties. Certain phenazine derivatives exhibit aggregation-induced emission (AIE), where the luminogens are non-emissive when dissolved in a good solvent like tetrahydrofuran (B95107) (THF) but become highly fluorescent in solvent mixtures where they aggregate, such as THF/water mixtures. nih.govresearchgate.net In other cases, aggregation of phenazine complexes can lead to a color change and the appearance of lower-energy bands in the absorption spectra. researchgate.netrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the molecular weight and structure of this compound and its derivatives. Various ionization techniques are employed for this purpose. Both Electrospray Ionization (ESI-MS) and high-resolution matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance (HR-MALDI FT-ICR) mass spectrometry have been used to characterize materials derived from the polycondensation of this compound hydrochloride. researchgate.net The characterization of numerous functionalized phenazine derivatives is routinely confirmed using mass spectrometry, often in conjunction with NMR spectroscopy. nih.gov

Morphological and Porosity Characterization of Derived Materials

When this compound is used as a building block for porous organic polymers, characterizing the resulting material's morphology and porosity is essential.

N2 Sorption Isotherms and Pore-Size Distributions

Nitrogen (N2) sorption isotherms, typically measured at 77 K, are used to determine key properties of porous materials, such as surface area and pore volume. For conjugated microporous polymers (CMPs) that integrate a phenazine structure, N2 sorption analysis provides detailed information on their porosity. rsc.org

For example, a CMP synthesized from a phenazine derivative (TPA-QP) showed a pore volume of 1.3 cm³ g⁻¹, while another variant (TPA-TBP) had a pore volume of 0.3 cm³ g⁻¹. rsc.org From these isotherms, pore-size distributions can be calculated using theoretical models like nonlocal density functional theory (DFT). This analysis determined the average pore diameters for the TPA-QP and TPA-TBP CMPs to be 1.7 nm and 2.1 nm, respectively. rsc.org Another porous organic polymer derived from this compound hydrochloride (3D-mmPOP-250) was found to have a high surface area of 752 m² g⁻¹ and significant microporosity. researchgate.net

Table 2: Porosity Data for Phenazine-Derived Microporous Polymers

| Material Name | Pore Volume (cm³/g) | Pore Diameter (nm) | Surface Area (m²/g) | Reference(s) |

|---|---|---|---|---|

| TPA-QP CMP | 1.3 | 1.7 | Not Specified | rsc.org |

| TPA-TBP CMP | 0.3 | 2.1 | Not Specified | rsc.org |

| 3D-mmPOP-250 | Not Specified | Not Specified | 752 | researchgate.net |

Powder X-ray Diffraction (PXRD) of Polymeric Structures and Frameworks

Powder X-ray Diffraction (PXRD) is a critical analytical technique for characterizing the crystallinity and structural properties of polymeric materials derived from this compound. This method provides valuable insights into the long-range order, phase purity, and unit cell parameters of crystalline frameworks, which is essential for understanding their structure-property relationships.

Research into the polymerization of this compound has led to the synthesis of novel three-dimensional microporous organic polymers (3D-mmPOPs). One notable approach involves the reaction of this compound hydrochloride (PTAH) with a specialized octaketone monomer. This synthesis is effectively conducted at elevated temperatures (200-300°C) using an AlCl₃/NaCl eutectic salt mixture. The eutectic salt serves as a high-temperature solvent and catalyst, preventing the sublimation of reactants and the partial carbonization of the organic precursors, thereby facilitating the formation of a structured polymeric framework.

The formation and crystallinity of these 3D-mmPOPs have been verified through PXRD analysis. The resulting diffraction patterns are indicative of the material's microstructure, revealing whether the polymer possesses a crystalline, semi-crystalline, or amorphous nature. For these phenazine-based polymers, PXRD analysis confirms the establishment of a three-dimensional network. While detailed peak analysis and indexing can be complex for such microporous organic polymers, the presence of distinct diffraction peaks points to a degree of structural order within the material. The broadness of the peaks can also provide information about the size of the crystalline domains.

The table below summarizes hypothetical PXRD data for a 3D microporous organic polymer synthesized from this compound, illustrating the type of information that would be obtained from such an analysis.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 5.8 | 15.22 | 100 | (100) |

| 8.2 | 10.77 | 45 | (110) |

| 11.6 | 7.62 | 30 | (200) |

| 25.4 | 3.50 | 60 | (001) |

This structural characterization is fundamental for the development of these materials for various applications, as the degree of crystallinity and the porous structure are directly linked to the polymer's performance characteristics.

Electrochemical Properties and Redox Chemistry

Fundamental Electrochemical Behavior of Phenazine-2,3,7,8-tetraamine and Derivatives

The core phenazine (B1670421) structure is redox-active, and the addition of four amino groups at the 2, 3, 7, and 8 positions dramatically influences its electronic properties, making it a potent electron donor. This section explores the fundamental electrochemical characteristics of this compound and its related derivatives.

Cyclic Voltammetry (CV) Analysis of Redox Processes

Cyclic voltammetry is a key technique used to investigate the redox behavior of phenazine compounds. The cyclic voltammogram of a phenazine derivative typically reveals information about the potentials at which oxidation and reduction occur, the reversibility of these processes, and the number of electrons transferred.

For phenazine derivatives in aqueous solutions, the CV often displays one or two distinct redox waves corresponding to a multi-step electron transfer process. The reduction of the phenazine core generally involves two electrons and two protons. nih.gov The specific potentials of these redox events are highly dependent on the substituents attached to the phenazine ring system. In the case of this compound, the four strongly electron-donating amino groups cause a significant negative shift in the redox potential compared to the unsubstituted phenazine. This is because the amino groups increase the electron density on the aromatic core, making it easier to oxidize (or harder to reduce).

The reversibility of the redox processes can be assessed by the separation between the anodic and cathodic peak potentials (ΔE_p). For a reversible one-electron process, the theoretical value is close to 59 mV. Studies on some phenazine derivatives have shown peak splittings of 58-59 mV, indicating excellent electrochemical reversibility. mdpi.com The relationship between the peak current and the square root of the scan rate is often linear, which suggests that the redox process is diffusion-controlled. uit.no

Galvanostatic Charge-Discharge (GCD) Measurements

Galvanostatic Charge-Discharge (GCD) measurements are crucial for evaluating the performance of phenazine-based materials in energy storage devices like batteries. These tests involve charging and discharging the material at a constant current and monitoring the potential over time. The resulting voltage profile provides information about the material's specific capacity, energy density, and cycling stability.

For phenazine-based anolytes in redox flow batteries, GCD cycling has demonstrated stable operation for hundreds of cycles. mdpi.com For example, a redox flow battery utilizing a phenazine derivative anolyte showed stable charge-discharge cycling for over 100 cycles with a low capacity fade per cycle. mdpi.com Similarly, phenazine-based polymers used as cathodes have also shown remarkable cycling stability, maintaining a high percentage of their initial capacity after thousands of cycles. The shape of the GCD curve can also indicate the nature of the electrochemical process. A flat plateau suggests a two-phase reaction, which is characteristic of many battery materials.

Investigation of Redox Potentials and Reversibility

The redox potential of a molecule is a critical parameter that determines its suitability for a specific electrochemical application. For instance, in a redox flow battery, a low redox potential is desirable for the anolyte (negative electrode), while a high potential is needed for the catholyte (positive electrode).

This compound, also known as tetra-aminophenazine (TAPZ), possesses a very negative redox potential due to the strong electron-donating nature of its four amino groups. researchgate.netchemrxiv.org This makes it a promising candidate for an anolyte material. The introduction of electron-donating groups like amino (-NH₂) or hydroxyl (-OH) groups lowers the redox potential, while electron-withdrawing groups such as cyano (-CN) or chloro (-Cl) groups shift the redox potential to more positive values. researchgate.net For example, functionalization with amino groups can shift the potential by as much as -0.65 V compared to the parent phenazine. researchgate.net

The reversibility of the redox reactions is another key factor. High reversibility ensures that the material can be charged and discharged many times without significant degradation, leading to a long cycle life. As mentioned, the peak separation in cyclic voltammetry for many phenazine derivatives is close to the ideal value, indicating good reversibility. mdpi.com

Below is a table showing the redox potentials of various phenazine derivatives, illustrating the effect of different functional groups.

| Phenazine Derivative | Functional Group(s) | Redox Potential (V vs. SHE) |

|---|---|---|

| Phenazine (PZ) | None | -0.158 |

| 2-Chlorophenazine | -Cl (Withdrawing) | -0.054 |

| 2-Cyanophenazine | -CN (Withdrawing) | -0.112 |

| Benzo[a]phenazine | Expanded Conjugate System | -0.211 |

| 2,3-Diaminophenazine | -NH₂ (Donating) | -0.701 |

| 2,3-Dihydroxyphenazine | -OH (Donating) | -0.820 |

Data sourced from multiple studies. researchgate.net

Proton-Coupled Electron Transfer Mechanisms

The redox chemistry of phenazine derivatives, particularly in aqueous or protic environments, is often governed by proton-coupled electron transfer (PCET) mechanisms. In a PCET process, the transfer of an electron and a proton occur in a concerted or stepwise manner. For phenazines, the reduction typically involves the transfer of two electrons and two protons (2e⁻/2H⁺) to the heterocyclic nitrogen atoms. nih.gov

The involvement of protons means that the redox potential of these compounds is highly pH-dependent. nih.gov The general mechanism can be described by a square scheme, where the molecule can be reduced first and then protonated, or vice versa. The specific pathway taken (concerted vs. stepwise) can depend on the solvent, the pH, and the electronic properties of the phenazine derivative. The amino groups of this compound can participate in this process through hydrogen bonding and by influencing the basicity of the nitrogen atoms in the phenazine ring, thereby modulating the PCET pathway.

Influence of Functional Groups on Redox Activity and Electron Donor Capacity

The electronic character of functional groups appended to the phenazine core has a profound impact on its redox activity and electron donor capacity. A clear structure-function relationship has been established through extensive research. chemrxiv.org

Electron-donating groups (EDGs), such as amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃), increase the electron density of the phenazine ring. This destabilizes the highest occupied molecular orbital (HOMO), making the molecule easier to oxidize and thus shifting its redox potential to more negative values. chemrxiv.org this compound is an extreme example of this effect, where four powerful EDGs work in concert to create a molecule with a very low redox potential, making it a strong electron donor (reductant). This property is highly desirable for anolytes in high-voltage organic redox flow batteries. researchgate.net

Conversely, electron-withdrawing groups (EWGs), such as cyano (-CN), nitro (-NO₂), and carboxyl (-COOH), decrease the electron density on the phenazine ring. This stabilizes the HOMO, making the molecule more difficult to oxidize and shifting its redox potential to more positive values. researchgate.net By carefully selecting and positioning these functional groups, the redox potential of phenazine derivatives can be precisely tuned over a wide range to suit various applications.

Electrochemical Characteristics of Phenazine-based Polymers and Frameworks

While small-molecule phenazine derivatives like this compound have excellent intrinsic redox properties, their practical application in devices like flow batteries can be limited by their solubility in the electrolyte, which can lead to crossover between the electrodes and capacity fade. A common strategy to overcome this issue is to incorporate the phenazine redox unit into a polymer backbone or a porous framework, such as a conjugated microporous polymer (CMP).

These phenazine-based polymers and frameworks often exhibit enhanced cycling stability because the redox-active units are physically immobilized, preventing their dissolution. The porous nature of frameworks like CMPs can also facilitate rapid ion transport, leading to excellent rate capabilities. For example, a phenazine-based CMP used as a cathode material in an aluminum-organic battery demonstrated remarkable rate capability and notable cycling stability, retaining 75% of its initial capacity after 3440 charge-discharge cycles.

Charge-Transfer Ability and Charge Mobility

The inherent porosity, dynamic redox activity, and charge mobility of phenazine-based conjugated microporous polymers make them ideal candidates for supercapacitor electrodes. rsc.org The structure of phenazine lends itself to effective charge transfer, a critical property for electrochemical applications. rsc.org In phenazine-based CMPs, the charge-transfer ability is considered a key factor in their performance. rsc.org Theoretical calculations involving Mulliken charge analysis on a potassium ion (K+) interacting with a phenazine-based CMP (TPA-QP CMP) indicated a charge transfer of approximately 0.87 e−, signifying a strong redox process. rsc.org This inherent capacity for charge mobility and transfer within the polymer's π-conjugated skeleton is crucial for its function in energy storage devices. rsc.org

Redox Site Utilization and Conductivity Enhancement

Phenazine and its derivatives are recognized for their high density of redox-active sites. rsc.orgsemanticscholar.orgnih.gov The phenazine moiety is reversibly reduced in a two-electron, two-proton process, similar to quinone derivatives. rsc.orgsci-hub.se This redox activity is central to its function in electrochemical energy storage. nih.gov

Specific Capacitance Determination

The redox properties of phenazine-containing polymers translate to high charge storage capacity, which is quantified as specific capacitance. For a conjugated microporous polymer incorporating phenazine and triphenylamine (B166846) linkers (TPA-QP CMP), a superb specific capacitance of 356 F g⁻¹ was determined from galvanostatic charge-discharge (GCD) curves at a current density of 1 A g⁻¹ in a three-electrode configuration using a 1 M KOH electrolyte. rsc.org When assembled into a symmetric two-electrode device, this material exhibited a specific capacitance of 235.5 F g⁻¹ at 1 A g⁻¹. rsc.org The high capacitance is attributed to the high surface area, porosity, and nitrogen atom content of the material, which facilitates electrolyte access to the electrode surface. rsc.org

Another study on a phenazine-based covalent organic framework (DAPH-TFP COF) demonstrated its potential as a cathode material, delivering both high energy density (250 Wh/kg) and high power density (2950 W/kg). semanticscholar.org

Interactive Data Table: Electrochemical Performance of Phenazine-Based Polymers

| Material | Configuration | Electrolyte | Current Density | Specific Capacitance (F g⁻¹) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) |

| TPA-QP CMP rsc.org | Three-electrode | 1 M KOH | 1 A g⁻¹ | 356 | - | - |

| TPA-QP CMP rsc.org | Two-electrode | 1 M KOH | 1 A g⁻¹ | 235.5 | - | - |

| DAPH-TFP COF semanticscholar.org | - | - | - | - | 250 | 2950 |

Computational Chemistry and Theoretical Insights

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the distribution of electrons within the molecule, which dictates its chemical reactivity, electrochemical behavior, and optical characteristics.

Density Functional Theory (DFT) has become a standard tool for investigating phenazine (B1670421) derivatives due to its balance of computational cost and accuracy. kmu.edu.tr DFT calculations are instrumental in predicting the electrochemical properties that are crucial for applications such as redox flow batteries and supercapacitors. researchgate.netrsc.org For phenazine-based systems, DFT can accurately model the 2e⁻/2H⁺ reduction mechanism that is central to their function in aqueous energy storage. researchgate.net The theory allows for virtual screening of numerous derivatives, identifying how different functional groups at various positions on the phenazine core influence the redox potential. researchgate.net

In the case of Phenazine-2,3,7,8-tetraamine, the four amino groups are strong electron-donating groups (EDGs). DFT studies on analogous systems, such as 2,3,7,8-tetraguanidino-substituted phenazine, reveal how such functional groups significantly alter the electronic landscape. rsc.org These calculations also elucidate molecular interactions. For instance, the guanidino groups, much like amino groups, provide sites for metal coordination. DFT can model these interactions, showing how coordination with metal ions like Zn(II) can influence the electronic and optical properties of the phenazine core, which is critical for developing sensors and functional coordination polymers. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that determines a molecule's electronic and optical properties. libretexts.org A smaller gap generally corresponds to easier electronic excitation, leading to absorption of light at longer wavelengths. libretexts.org

The introduction of functional groups is a primary strategy for modulating the HOMO-LUMO gap. For the phenazine core, electron-donating groups (like the amino substituents in this compound) tend to raise the energy of the HOMO, while electron-withdrawing groups lower the LUMO energy. nih.gov Both effects can lead to a reduction in the HOMO-LUMO gap.

Theoretical studies on the closely related 2,3,7,8-tetraguanidino-phenazine confirm this principle. The strong electron-donating nature of the guanidino groups significantly decreases the HOMO-LUMO gap compared to the unsubstituted phenazine. rsc.org This reduction is responsible for a significant red-shift in the molecule's light absorption and emission spectra. The primary electronic transition responsible for its optical properties is the HOMO→LUMO transition, which corresponds to a π - π* transition within the conjugated system of the molecule. rsc.orglibretexts.org The solvent environment can also influence these transitions, a phenomenon that can be modeled to predict solvatochromic shifts. rsc.org

Table 1: Calculated Optical and Electronic Properties of 2,3,7,8-Tetraguanidino-Phenazine (Analogue for this compound)

| Property | Value / Observation | Impact |

|---|---|---|

| HOMO-LUMO Gap | Significantly decreased by guanidino groups rsc.org | Red-shift in absorption and fluorescence spectra rsc.org |

| Fluorescence Quantum Yield | Record high of 0.39 in Et₂O rsc.org | Indicates high potential for use in optical devices |

| Solvatochromism | Fluorescence shifts from 515 nm (Et₂O) to 640 nm (water) rsc.org | Demonstrates sensitivity to the environment, useful for sensing applications |

| Metal Coordination Effect | Zn(II) coordination maintains strong fluorescence rsc.org | Potential for creating highly luminescent metallo-organic materials |

| Metal Coordination Effect | Cu(I) coordination almost completely quenches fluorescence rsc.org | Suggests applications in "turn-off" sensing for specific metal ions |

This data is for 2,3,7,8-tetraguanidino-phenazine, a close electronic analogue of this compound.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for understanding molecular systems. kmu.edu.tr These methods are particularly valuable for designing novel materials where experimental data is unavailable. For phenazine derivatives, ab initio calculations can be used to compute precise molecular structures, vibrational frequencies, and electronic properties, which can then be correlated with experimental data to validate the theoretical models. kmu.edu.tr

In the context of material design, these calculations are crucial. For example, in designing new fluorescent dyes, ab initio methods can predict how substitutions on the phenazine core will affect the emission wavelength and quantum yield. rsc.org By understanding the relationship between the structure of a molecule like this compound and its properties, scientists can computationally design molecules with tailored characteristics for specific applications, such as organic light-emitting diodes (OLEDs) or biological imaging agents, before undertaking complex and costly synthesis. rsc.org

Mechanistic Studies through Computational Modeling

Computational modeling is a vital tool for elucidating the complex mechanisms of chemical reactions and physical processes. For phenazine-based materials, understanding the charge transfer and redox mechanisms is essential for their application in electronics and energy storage. researchgate.net

Modeling can map out the entire reaction pathway for processes like the 2e⁻/2H⁺ reduction of phenazines in aqueous solutions. researchgate.net By calculating the energies of intermediates and transition states, researchers can understand the kinetics and thermodynamics of the charge-storage process. While specific mechanistic studies on this compound are not widely published, the methodologies are well-established. Such models could be used to understand its specific redox behavior, the role of proton-coupled electron transfer, and how the amino groups participate in or influence the reaction mechanism. These insights are critical for optimizing the performance of devices that incorporate this molecule. researchgate.netrsc.org

Prediction and Elucidation of Material Properties and Performance

A key advantage of computational chemistry is its ability to predict material properties before synthesis and to explain observed performance at a molecular level. DFT calculations have been successfully used to screen libraries of phenazine derivatives to identify candidates with desired redox potentials for aqueous redox flow batteries. researchgate.net This predictive power accelerates the discovery of new, high-performance energy storage materials.

For materials based on this compound, computational methods can predict a range of important properties. For instance, calculations on its analogue, 2,3,7,8-tetraguanidino-phenazine, successfully predicted that the guanidino groups would lead to intense fluorescence with a high quantum yield. rsc.org The calculations also explained the observed solvatochromism and the effects of metal coordination on the fluorescence. rsc.org This synergy between prediction and experimental observation is key to understanding performance. By elucidating the underlying electronic structure, computational models can explain why a particular material exhibits high charge mobility, strong light emission, or efficient energy storage, thereby guiding the rational design of next-generation organic functional materials. rsc.orgrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3,7,8-tetraguanidino-phenazine |

| Phenazine |

| Zinc(II) |

Applications in Advanced Functional Materials

Polymer Science and Engineering

The unique chemical structure of phenazine-2,3,7,8-tetraamine allows it to be incorporated into a variety of polymer systems, including Covalent Organic Frameworks (COFs), Conjugated Microporous Polymers (CMPs), and other linear or cross-linked architectures. The nitrogen atoms within the phenazine (B1670421) core are redox-active, capable of undergoing reversible electrochemical reactions, which is fundamental to their function in energy storage. The tetraamine (B13775644) functional groups provide multiple reaction sites for polymerization, enabling the formation of robust, porous, and highly ordered two-dimensional or three-dimensional networks.

Covalent Organic Frameworks (COFs) for Energy Storage

Redox-active COFs are a promising class of materials for energy storage devices due to their high density of redox sites, controlled porosity, high surface areas, and tunable structures. The ordered arrangement of redox-active units, such as phenazine, within a crystalline porous framework facilitates efficient ion and electron transport, which is crucial for high-performance batteries and supercapacitors.

A notable example is a phenazine-based 2D COF, known as DAPH-TFP COF, which demonstrates excellent electrical access to its redox sites and can deliver both high energy and high power densities. While this specific COF is synthesized from a diaminophenazine derivative, the underlying principle of leveraging the phenazine core's redox activity is directly applicable to frameworks built from this compound. The inherent advantages of COFs, such as structural designability and high stability, make them a compelling platform for overcoming the challenges in modern energy storage systems.

Phenazine-based COFs are being investigated as high-performance electrodes for supercapacitors. Their ordered pore structures can be precisely tuned to match the size of electrolyte ions, enhancing charge storage capacity. Devices constructed from the phenazine-based DAPH-TFP COF have demonstrated the ability to deliver high power densities, reaching up to 2950 W/kg, a critical characteristic for supercapacitors which require rapid charge and discharge capabilities. Although specific capacitance values for COFs derived directly from this compound are not yet widely reported, the exceptional performance of related phenazine-based polymers, such as Conjugated Microporous Polymers that exhibit specific capacitances as high as 356 F/g, underscores the significant potential of the phenazine moiety for capacitive energy storage.

Aqueous zinc-ion batteries (ZIBs) are gaining attention as a safe and cost-effective alternative to lithium-ion batteries. COFs are considered highly attractive materials for ZIB cathodes due to their stable, ordered channels that can facilitate efficient zinc ion diffusion and mitigate common issues like dendrite formation.

The energy storage mechanism in phenazine-based cathodes primarily involves the redox activity of the C=N double bonds within the phenazine structure. These sites can reversibly coordinate with Zn²⁺ ions or participate in a co-insertion mechanism involving both Zn²⁺ and H⁺ ions. For instance, a COF designed with dual active centers (C=N and C=O), named TA-PTO-COF, delivered an exceptional capacity of 255 mAh/g at a current density of 0.1 A/g and maintained excellent cycling stability. Similarly, batteries using the small organic molecule phenazine (PNZ) as the cathode material have demonstrated specific capacities of 232 mAh/g. The incorporation of the this compound unit into a COF architecture provides a robust and porous framework for hosting these redox reactions, paving the way for high-performance aqueous ZIBs.

Performance of Phenazine-Based Cathodes in Zinc-Ion Batteries

| Cathode Material | Type | Specific Capacity (mAh/g) | Current Density (A/g) | Storage Mechanism | Reference |

|---|---|---|---|---|---|

| TA-PTO-COF | Covalent Organic Framework | 255 | 0.1 | Zn²⁺/H⁺ Co-insertion | |

| Phenazine (PNZ) | Small Molecule | 232 | 0.02 | Zn²⁺ Insertion |

Organic redox flow batteries (ORFBs) are a scalable solution for grid-level energy storage. The performance of these batteries heavily relies on the properties of the redox-active organic molecules. Phenazine derivatives are excellent candidates, particularly as anolytes (the negative electrolyte), because their redox potentials and solubility can be precisely tuned through chemical functionalization.

Properties of Functionalized Phenazines for Redox Flow Batteries

| Phenazine Derivative | Key Functional Groups | Redox Potential | Key Performance Metric | Reference |

|---|---|---|---|---|

| 7,8-dihydroxyphenazine-2-sulfonic acid | -OH, -SO₃H | >400 mV shift vs. pristine phenazine | 1.8 M solubility; 67 Ah/L capacity | |

| 2,3-O-DBAP | -O(CH₂)₃COOH | -0.699 V vs. SHE | Low fade rate (0.0127%), 62-day lifespan | |

| Amino-substituted Phenazines (Computational) | -NH₂ | Down to -0.65 V vs. parent phenazine | Identified as promising anolytes |

Conjugated Microporous Polymers (CMPs) in Supercapacitors

Conjugated microporous polymers (CMPs) combine the properties of porous materials and conjugated polymers, featuring high surface areas, tunable porosity, and extended π-electron delocalization. These characteristics make them ideal for supercapacitor electrodes, where both high surface area for double-layer capacitance and redox activity for pseudocapacitance are beneficial.

Researchers have synthesized novel CMPs by coupling redox-active phenazine linkers with other organic molecules like triphenylamine (B166846) (TPA). The resulting polymers, named TPA-QP and TPA-TBP, exhibit

Porous Organic Polymers (POPs) for Gas Uptake and Energy Applications

Porous organic polymers (POPs) are a class of materials characterized by their high surface areas, tunable porosity, and robust chemical and thermal stability. The incorporation of specific functional groups, such as the amine groups in this compound, can enhance the performance of these materials in applications like gas uptake and energy storage. While research on POPs derived specifically from this compound is emerging, the broader class of phenazine-based and amine-functionalized POPs demonstrates significant promise.

Phenazine-based covalent organic frameworks (COFs) have been investigated as cathode materials in energy storage devices. nih.govsemanticscholar.org These materials exhibit high densities of redox sites, controlled porosity, and large surface areas. nih.gov For instance, a 2D COF based on a phenazine derivative has shown excellent electrical access to its redox sites, leading to high energy and power densities. nih.govsemanticscholar.org The inherent redox activity of the phenazine core makes it a suitable component for battery applications. mdpi.comnih.govrepec.org

Furthermore, the synthesis of 2,3,7,8-tetraaminophenazine has been reported, highlighting its potential as a monomer for creating two-dimensional polymers for energy storage. diva-portal.org The amine groups provide sites for polymerization, while the phenazine unit offers electrical conductivity and redox activity. diva-portal.org Porous aromatic frameworks (PAFs), a subclass of POPs, are known for their exceptional stability and high surface areas, making them suitable for gas storage applications. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net While specific data on PAFs from this compound is limited, the general properties of PAFs suggest that such materials could exhibit significant gas uptake capacities. mdpi.comwgtn.ac.nzmdpi.comnih.gov

The table below summarizes the potential performance of POPs based on related structures, illustrating the promise of this compound as a building block.

| Polymer Type | Monomer/Building Block | Application | Key Performance Metric |

| Covalent Organic Framework (COF) | DAPH-TFP (a phenazine-based diamine) | Energy Storage | High energy density (250 Wh/kg) and power density (2950 W/kg) nih.gov |

| Porous Aromatic Framework (PAF-1) | Tetrakis(4-bromophenyl)methane | Hydrogen Storage | 5 wt% at 77 K/80 bar mdpi.com |

| Azo-Based Porous Organic Polymer | VAP-1 | Gas Adsorption | Surface area of 225 (± 5) m²/g wgtn.ac.nz |

Coordination Chemistry and Supramolecular Assemblies

The nitrogen atoms of the phenazine ring and the peripheral amine groups of this compound and its derivatives are excellent sites for metal ion coordination. This allows for the formation of a wide range of coordination complexes and supramolecular assemblies with interesting structural and photophysical properties.

Metal Ion Coordination with this compound Derivatives

Research on the coordination chemistry of a closely related derivative, 2,3,7,8-tetraguanidino-substituted phenazine, provides significant insight into the potential of this compound in this area. The guanidino groups, like amino groups, offer sites for metal coordination. rsc.orgrsc.org Coordination with metal ions such as Cu(I) and Zn(II) has been demonstrated. rsc.org The initial coordination occurs at the peripheral guanidino groups. rsc.org In the presence of strong Lewis acidic zinc compounds, further coordination can occur at the nitrogen atoms of the phenazine ring. rsc.orgrsc.org

Formation of Pentanuclear Complexes and Chain Polymers via Metal Coordination

The multidentate nature of phenazine derivatives allows for the formation of complex multinuclear structures. For instance, pentanuclear complexes containing two phenazine units have been isolated and structurally characterized. rsc.org Further aggregation of these complexes can lead to the formation of chain polymers. rsc.org This demonstrates the potential of this compound to act as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs).

Luminescence Modulation via Metal Coordination

The coordination of metal ions to phenazine derivatives can significantly modulate their luminescence properties. The 2,3,7,8-tetraguanidino-substituted phenazine exhibits intense fluorescence. rsc.org Upon coordination with metal ions, changes in the emission spectra are observed. rsc.orgrsc.org

Coordination to Zn(II) results in a strong fluorescence signal with a quantum yield of 0.36 in acetonitrile (B52724). rsc.org In contrast, coordination with Cu(I) leads to almost complete quenching of the luminescence. rsc.orgrsc.org This on/off switching of luminescence upon metal ion binding makes these compounds interesting candidates for applications in chemical sensing. The coordination can also lead to a blue shift in the luminescence signal and a significant decrease in the luminescence lifetime. rsc.orgrsc.org With strong zinc Lewis acids, additional coordination to the phenazine nitrogen atoms can cause a red-shift in both the absorption and fluorescence spectra. rsc.org

The following table summarizes the effect of metal coordination on the luminescence of a 2,3,7,8-tetraguanidino-substituted phenazine derivative.

| Metal Ion | Effect on Luminescence | Quantum Yield (in CH₃CN) | Spectral Shift |

| Zn(II) | Strong fluorescence remains | 0.36 rsc.org | Red-shift with strong Lewis acids rsc.org |

| Cu(I) | Luminescence is almost quenched | - | - |

| - | Intense fluorescence | 0.39 (in Et₂O) rsc.org | Solvent-dependent (515 nm in Et₂O to 640 nm in water) rsc.org |

Photoactive Materials

The extended π-conjugated system of the phenazine core suggests that this compound and its derivatives can function as photoactive materials.

Role in Photocatalytic Reactions

While direct studies on the photocatalytic activity of this compound are not widely available, research on related phenazine derivatives highlights their potential. A novel tetra-phenol π-extended dihydrophenazine has been synthesized and shown to have marked reducing properties in the excited state. units.it This derivative was successfully used as an organo-photocatalyst in dehalogenation and C-C bond formation reactions. units.it The study underscores the potential of functionalized dihydrophenazines as effective photocatalysts. units.it The introduction of electron-donating groups, such as the amino groups in this compound, is expected to enhance the photocatalytic capabilities of the phenazine scaffold. units.it

Potential as Building Blocks for Organic Light-Emitting Devices (OLEDs) and Semiconductors

The core structure of phenazine, a planar, fully conjugated aromatic π-system, imparts valuable optical and redox properties that make its derivatives promising candidates for use in advanced functional materials like Organic Light-Emitting Devices (OLEDs) and semiconductors. arkat-usa.org The ability to modify the phenazine core at various positions allows for the fine-tuning of its electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). arkat-usa.org

Theoretical studies have shown that introducing different functional groups to the phenazine skeleton can significantly alter these energy levels. For instance, attaching halogen groups at the 7 and 8-positions can lower the LUMO energy level, while adding long-chain alkoxy groups at the 2 and 3-positions can act as strong electron-donating groups, increasing intramolecular charge transfer (ICT) and enhancing solubility in organic solvents. arkat-usa.org This tunability is crucial for designing materials with specific charge-transport properties required for semiconductor applications.

Research into phenazine bisimides has demonstrated their potential as high-performance n-type semiconductors. rsc.orgrsc.org By incorporating both imide substituents and imine-type nitrogen atoms into the π-system, these molecules exhibit superior electron affinity compared to simpler phenazine or anthracene bisimide structures. rsc.orgrsc.org This dual-incorporation strategy leads to enhanced electron-accepting character and favorable molecular packing, resulting in significantly higher electron mobility. rsc.org For example, a vacuum-deposited film of N,N′-dicyclohexyl phenazine bisimide showed electron mobility ten times higher than that of the corresponding anthracene bisimide. rsc.orgrsc.org

In the context of OLEDs, phenazine derivatives have been successfully synthesized and shown to be promising fluorescent dyes. nih.govacs.org One study reported a novel phenazine derivative, 2,3,13,14-tetradecyloxy-5,11,16,22-tetraaza-7,9,18,20-tetraoxo-8,19-dicyanoenneacene, which could emit different colors of light depending on its physical state: blue in a toluene solution, green in a powder/film state, and red in a protonated state. nih.govacs.org An OLED fabricated using this compound as the emissive layer emitted a strong green light with a maximum luminance of approximately 8600 cd/m², highlighting its potential for practical display applications. nih.govacs.org The ability to control emission colors is a critical aspect in the development of full-color emitting materials for displays. nih.govacs.org Although direct research on this compound for these applications is limited in the provided context, the inherent properties of the phenazine core suggest its potential as a versatile building block for creating novel semiconductor and OLED materials.

| Device Type | Phenazine Derivative Used | Performance Metric | Value |

| OLED | 2,3,13,14-tetradecyloxy-5,11,16,22-tetraaza-7,9,18,20-tetraoxo-8,19-dicyanoenneacene | Maximum Luminance | ~8600 cd/m² |

| OLED | 2,3,13,14-tetradecyloxy-5,11,16,22-tetraaza-7,9,18,20-tetraoxo-8,19-dicyanoenneacene | Emission Peak | 536 nm (Green) |

| OFET | N,N′-bisheptafluorobutyl phenazine bisimide | Intrinsic Electron Mobility | ~0.7 cm² V⁻¹ s⁻¹ |

| OFET | N,N′-dicyclohexyl phenazine bisimide | Electron Mobility | 10x higher than corresponding anthracene bisimide |

Chemosensing Applications

The unique electronic and photophysical properties of the phenazine scaffold make its derivatives highly suitable for chemosensing applications. rsc.org The electron-deficient nature of the phenazine skeleton, combined with the lone pair of electrons on the nitrogen atoms, allows for effective sensing of target ions or molecules through various non-covalent interactions. rsc.org

Phenazine Derivatives as Chemosensors for Solution Analytes

Fluorescent phenazine derivatives have been effectively utilized as selective binding agents for both cations and anions in solution. arkat-usa.org The binding of an analyte to the phenazine sensor can lead to significant alterations in its optical spectrum and colorimetric changes, which can sometimes be detected by the naked eye. arkat-usa.org This response is often due to the modulation of intramolecular charge transfer (ICT) processes upon analyte binding. arkat-usa.org

Several specific examples highlight the utility of phenazine derivatives as chemosensors:

An imidazole-phenazine derivative has been used as a selective chemosensor for Fe³⁺ ions in a DMSO solution, with a detection limit of 4.8 x 10⁻⁶ M. arkat-usa.org

A furanyl-substituted imidazole-phenazine was reported as a reversible and selective sensor for Hg²⁺ ions, demonstrating a detection limit as low as 1.6 x 10⁻⁷ M. arkat-usa.org

Another derivative, 1H- arkat-usa.orgrsc.orgrsc.orgtriazole[4,5-b]phenazine (PHTA), has been developed as a fluorescent probe for sensing formaldehyde in both gas and solution phases through a rapid change in its fluorescence color or intensity. rsc.org

These examples demonstrate the versatility of the phenazine framework in designing sensors for a range of environmentally and biologically relevant analytes.

| Sensor | Analyte | Detection Limit | Solvent |

| Imidazole-phenazine | Fe³⁺ | 4.8 x 10⁻⁶ M | DMSO |

| Furanyl-2-subtituted imidazole-phenazine | Hg²⁺ | 1.6 x 10⁻⁷ M | Not Specified |

| 1H- arkat-usa.orgrsc.orgrsc.orgtriazole[4,5-b]phenazine (PHTA) | Formaldehyde (HCHO) | Not Specified | Gas and Solution |

Chelation Enhanced Fluorescence (CHEF) and Quenching Phenomena in Derivatives

The signaling mechanism in many phenazine-based chemosensors relies on changes in their fluorescence properties upon interaction with an analyte. Two common phenomena are fluorescence quenching and Chelation-Enhanced Fluorescence (CHEF).

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. mdpi.com This can occur through various mechanisms, including photoinduced electron transfer (PET). cam.ac.uk In a typical PET sensor, a fluorophore is connected to a receptor containing a non-bonding electron pair, such as a nitrogen atom. In the absence of an analyte, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. cam.ac.uk Upon binding with a target analyte (like a metal cation), this electron transfer process is blocked, leading to a "turn-on" fluorescence response. cam.ac.uk

Conversely, a "turn-off" or quenching response is also common. For instance, the imidazole-phenazine sensor for Fe³⁺ operates via a fluorescence turn-off mechanism. arkat-usa.org Upon complexation with the Fe³⁺ ion, the fluorescence quantum yield of the sensor molecule drops dramatically from 0.48 to 0.03. arkat-usa.org Similarly, the interaction of certain cationic phenazine derivatives with guanine residues in single-stranded polynucleotides leads to the quenching of fluorescence. nih.gov

Chelation-Enhanced Fluorescence (CHEF) is a mechanism that typically results in a significant increase in fluorescence intensity upon binding to a metal ion. researcher.life In many sensor molecules, free rotation around single bonds provides a non-radiative pathway for the excited state to decay, resulting in weak fluorescence. When the sensor molecule chelates with a metal ion, its structure becomes more rigid. This rigidity inhibits the non-radiative decay processes (like intramolecular rotation), closing these channels and forcing the molecule to relax by emitting a photon, thus significantly enhancing the fluorescence signal. researcher.life While the provided search results offer general explanations of CHEF, specific examples detailing this mechanism in this compound were not found. However, the principles of CHEF are widely applicable in the design of fluorescent chemosensors using various aromatic scaffolds, including phenazines. researcher.life

| Phenomenon | Description | Example in Phenazine Derivatives |

| Fluorescence Quenching | Decrease in fluorescence intensity upon analyte binding. | Imidazole-phenazine sensor for Fe³⁺ shows a drop in quantum yield from 0.48 to 0.03. arkat-usa.org |

| Chelation-Enhanced Fluorescence (CHEF) | Increase in fluorescence intensity due to rigidification of the sensor molecule upon metal ion chelation. | General mechanism applicable to phenazine-based sensor design. researcher.life |

Q & A

Q. What are the optimized synthetic routes for Phenazine-2,3,7,8-tetraamine, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via cyclization reactions involving benzene-1,2,4,5-tetraamine tetrahydrochloride. A typical procedure involves refluxing precursors (e.g., 3,6-dibromo-phenanthrene-9,10-dione) with the tetraamine in a mixed solvent system (e.g., EtOH and acetic acid) under nitrogen at 130°C for 6 hours . Key factors include:

- Solvent choice: Polar protic solvents (e.g., acetic acid) enhance proton transfer during cyclization.

- Temperature control: Prolonged reflux at 130°C ensures complete ring closure.

- Purification: Crystallization via triflate solvolysis and acid addition improves purity . Yield optimization requires monitoring reaction progress via UV-Vis spectroscopy, where shifts from 241 nm to 472 nm indicate intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- UV-Vis Spectroscopy: Track reaction kinetics by observing absorption bands at 283 nm (intermediate diradicals) and 472 nm (final product) .

- FTIR: Peaks at 1488–1698 cm⁻¹ confirm C=N and aromatic stretching vibrations in the phenazine core .

- 13C NMR: Distinguishes protonation states of nitrogen atoms in diaquacomplexes (e.g., cis-[Co(tetraamine)(H2O)₂]³⁺) .

- EPR Spectroscopy: Monitors radical intermediates during decomposition, such as triplet-state diradicals decaying to tetraamine .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and adsorption properties of this compound?

Methodological Answer: Density functional theory (DFT) simulations predict electronic properties and adsorption behavior:

- HOMO-LUMO Gaps: Substituents like electron-withdrawing groups (e.g., Br) reduce gaps (2.5–4 eV), enhancing semiconductor potential .

- Adsorption Configurations: Flat orientations of phenazine on surfaces (e.g., phosphorene) maximize π-π interactions, improving sensor sensitivity . Software tools (e.g., Gaussian, VASP) optimize geometries using B3LYP-6/311G(d) functionals .

Q. What mechanisms explain the stability and decomposition pathways of this compound under oxidative conditions?

Methodological Answer: Decomposition occurs via two consecutive first-order reactions:

- Diradical Formation: Air oxidation generates transient diradicals (λmax = 472 nm), detectable via UV-Vis .

- Hydrogen Abstraction: Diradicals undergo H-atom transfer to form stable tetraamine (75–88% recovery) . Stability is enhanced by inert atmospheres (N₂/Ar) and avoiding strong oxidants (e.g., HNO₃) .

Q. How can functionalization strategies improve this compound’s optical and electrochemical performance?

Methodological Answer:

- Electron-Donating Groups (EDGs): Amino or methoxy substituents redshift absorption bands, enabling near-IR sensing .

- Conjugation Extension: Fusing quinoxaline rings enhances π-conjugation, boosting conductivity in organic semiconductors .

- Coordination Chemistry: Cobalt complexes (e.g., cis-[Co(tetraamine)Cl₂]⁺) modify redox potentials for catalytic applications .

Q. What experimental approaches resolve contradictions in reaction kinetics data for Phenazine derivatives?

Methodological Answer: Discrepancies arise from solvent effects or intermediate trapping. Mitigation strategies include:

- Time-Resolved Spectroscopy: Use stopped-flow UV-Vis to capture fast intermediates (<1 s) .

- Isolation of Intermediates: Low-temperature crystallization (0°C) stabilizes diaquacomplexes for NMR analysis .

- Computational Validation: Compare experimental rate constants with DFT-predicted activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.